An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications
An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its activation and use in nanoparticle functionalization.
Core Structure of Biotin-PEG4-OH
Biotin-PEG4-OH is a molecule that combines three key components: a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.
-
Biotin: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in biology. This property is harnessed for specific targeting, purification, and detection applications.
-
Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a hydrophilic and flexible chain composed of four ethylene glycol units. This spacer arm increases the overall water solubility of the molecule and the resulting conjugates. Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both entities.
-
Terminal Hydroxyl Group (-OH): This primary alcohol is a versatile functional group that can be chemically modified or "activated" to react with various other functional groups on target molecules, such as carboxylic acids, or to be further derivatized into other reactive moieties like amines or tosylates.
The systematic IUPAC name for Biotin-PEG4-OH is N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.
Physicochemical Properties
The key quantitative data for Biotin-PEG4-OH are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1217609-84-1 | [1][2] |
| Molecular Formula | C18H33N3O6S | [1] |
| Molecular Weight | 419.54 g/mol | [1] |
| Appearance | White to off-white solid or waxy solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Storage Conditions | Store at -20°C, protect from moisture | [1] |
Experimental Protocols
This section provides detailed methodologies for the activation of the terminal hydroxyl group of Biotin-PEG4-OH and its subsequent use in the functionalization of nanoparticles for targeted drug delivery.
Activation of the Terminal Hydroxyl Group: Tosylation
To make the terminal hydroxyl group reactive towards nucleophiles such as amines and thiols, it can be converted into a good leaving group, such as a tosylate. This protocol is a representative method for the tosylation of a PEG-hydroxyl group and can be adapted for Biotin-PEG4-OH.[2]
Materials:
-
Biotin-PEG4-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Toluene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Drying the Starting Material: In a round-bottom flask, dissolve Biotin-PEG4-OH (1 equivalent) in anhydrous toluene and perform azeotropic distillation for 2 hours to remove any residual water. Remove the toluene under vacuum.
-
Reaction Setup: Dissolve the dried Biotin-PEG4-OH in anhydrous DCM.
-
Addition of Base and Catalyst: To the solution, add triethylamine (10 equivalents) and 4-dimethylaminopyridine (DMAP) (1 equivalent).
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Tosyl Chloride: While stirring, add a solution of p-toluenesulfonyl chloride (10 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to gradually warm to room temperature and stir overnight under an inert atmosphere.
-
Work-up and Purification: The reaction mixture can be washed with water to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting Biotin-PEG4-OTs can be purified by column chromatography on silica gel.
Functionalization of PLGA Nanoparticles for Targeted Drug Delivery
This protocol describes the synthesis of biotinylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common strategy for targeted drug delivery to cancer cells that overexpress biotin receptors.[1][3] This method involves the synthesis of a PLGA-PEG-Biotin copolymer followed by nanoparticle formulation.
Materials:
-
PLGA
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-PEG-Amine (synthesized from Biotin-PEG4-OTs or commercially available)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Drug to be encapsulated (e.g., SN-38)[1]
-
Apparatus for nanoprecipitation
Procedure:
Part A: Synthesis of PLGA-PEG-Biotin Copolymer [1][3]
-
Activation of PLGA: Dissolve PLGA in DCM. Add DCC (10 equivalents to PLGA) and NHS (9 equivalents to PLGA) to the solution to activate the carboxylic end groups of PLGA, forming PLGA-NHS. Stir the reaction for several hours at room temperature.
-
Precipitation of PLGA-NHS: Precipitate the activated PLGA-NHS by adding the reaction mixture to cold diethyl ether. Collect the precipitate and dry it under vacuum.
-
Conjugation of Biotin-PEG-Amine to PLGA-NHS: Dissolve the dried PLGA-NHS in DCM. Add Biotin-PEG-Amine to the solution. Stir the mixture overnight under an inert atmosphere at room temperature.
-
Purification of PLGA-PEG-Biotin: Precipitate the resulting PLGA-PEG-Biotin copolymer by adding the reaction mixture to cold diethyl ether. Wash the precipitate multiple times with diethyl ether to remove unreacted species. Dry the final product under vacuum.
Part B: Formulation of Drug-Loaded Biotinylated Nanoparticles [1]
-
Polymer-Drug Solution: Dissolve the PLGA-PEG-Biotin copolymer and the therapeutic drug (e.g., SN-38) in a water-miscible organic solvent such as acetonitrile.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of water, which is a non-solvent for the polymer, under constant stirring. This will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.
-
Solvent Evaporation: Allow the resulting nanoparticle suspension to stir at room temperature for several hours to ensure the complete evaporation of the organic solvent.
-
Purification of Nanoparticles: The nanoparticles can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.
-
Characterization: The resulting nanoparticles should be characterized for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow involving Biotin-PEG4-OH.
Caption: Chemical structure of Biotin-PEG4-OH.
